molecular formula C19H15N3OS3 B2992391 2-(benzo[d]thiazol-2-ylthio)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034399-45-4

2-(benzo[d]thiazol-2-ylthio)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide

Cat. No.: B2992391
CAS No.: 2034399-45-4
M. Wt: 397.53
InChI Key: JAQVKOYDWVFURW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzo[d]thiazol-2-ylthio)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H15N3OS3 and its molecular weight is 397.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Potential Applications

  • Phosphoinositide 3-Kinase (PI3K)/mammalian Target of Rapamycin (mTOR) Dual Inhibitors

    The compound and its analogues have been investigated for their role as potent and efficacious inhibitors of PI3Kα and mTOR, both in vitro and in vivo. Modifications of its structure have aimed to improve metabolic stability, highlighting its potential in cancer research and therapy (Stec et al., 2011).

  • Antimicrobial Activity

    A study on the reactivity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives towards nitrogen-based nucleophiles, including benzo[d]thiazol-2-ylthio derivatives, demonstrated good antimicrobial activity, providing a foundation for the development of new antimicrobial agents (Fahim & Ismael, 2019).

  • Insecticidal Assessment

    Novel heterocycles incorporating a thiadiazole moiety have been synthesized and evaluated for their insecticidal properties against the cotton leafworm, Spodoptera littoralis, suggesting the potential use of these compounds in agricultural pest management (Fadda et al., 2017).

  • ACAT-1 Inhibition for Treatment of Diseases

    Research on derivatives of the compound has led to the identification of potent inhibitors of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, with selectivity over ACAT-2. This discovery has implications for treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

  • Src Kinase Inhibitory and Anticancer Activities

    Compounds structurally related to the chemical have been synthesized and evaluated for their Src kinase inhibitory activities and anticancer properties, providing insights into the development of new cancer treatments (Fallah-Tafti et al., 2011).

  • Antitumor Activity of Novel Thiophene, Pyrimidine, and Coumarin Derivatives

    The synthesis of novel derivatives and their evaluation for antitumor activity have demonstrated promising inhibitory effects on various cancer cell lines, contributing to the search for new anticancer agents (Albratty et al., 2017).

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS3/c23-17(12-25-19-22-14-6-1-2-7-15(14)26-19)21-11-13-5-3-9-20-18(13)16-8-4-10-24-16/h1-10H,11-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAQVKOYDWVFURW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)NCC3=C(N=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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